molecular formula C10H9FO2 B6209738 4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde CAS No. 1628750-60-6

4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B6209738
CAS No.: 1628750-60-6
M. Wt: 180.2
InChI Key:
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Description

4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde is a specialized organic compound characterized by its unique molecular structure, which includes a cyclopropyl group, a fluorine atom, a hydroxyl group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the Friedel-Crafts acylation, where a cyclopropyl group is introduced to a benzene ring followed by fluorination and hydroxylation steps. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, and careful control of temperature and reaction time is crucial to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the aldehyde group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the aldehyde group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with reagents such as sodium hydroxide (NaOH) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: 4-Cyclopropyl-3-fluoro-2-hydroxybenzoic acid

  • Reduction: 4-Cyclopropyl-3-fluoro-2-hydroxybenzyl alcohol

  • Substitution: 4-Cyclopropyl-3-hydroxy-2-fluorobenzaldehyde

Scientific Research Applications

Chemistry: In chemistry, 4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its fluorescence properties may also be exploited in imaging techniques.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical reactions. The exact mechanism would vary based on the context of its application, whether in drug development, chemical synthesis, or biological research.

Comparison with Similar Compounds

  • 4-Fluoro-3-hydroxybenzaldehyde

  • 2-Fluoro-4-hydroxybenzaldehyde

  • 3-Fluoro-4-hydroxybenzaldehyde

Uniqueness: 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties compared to its similar counterparts. This structural difference can lead to distinct reactivity and biological activity, making it a valuable compound in various applications.

Properties

CAS No.

1628750-60-6

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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